molecular formula C21H16N2 B15202963 3-(4-Aminophenyl)-2,3-diphenylacrylonitrile

3-(4-Aminophenyl)-2,3-diphenylacrylonitrile

Cat. No.: B15202963
M. Wt: 296.4 g/mol
InChI Key: GMJGXLANWIOCDI-MRCUWXFGSA-N
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Description

3-(4-Aminophenyl)-2,3-diphenylacrylonitrile is an organic compound characterized by its unique structure, which includes an aminophenyl group attached to a diphenylacrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-2,3-diphenylacrylonitrile typically involves the reaction of 4-aminobenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminophenyl)-2,3-diphenylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-(4-Aminophenyl)-2,3-diphenylacrylonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2,3-diphenylacrylonitrile involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    3-(4-Aminophenyl)coumarin derivatives: Known for their anti-inflammatory properties.

    2-(4-Aminophenyl)benzothiazole derivatives: Exhibits antimicrobial activity.

Uniqueness: 3-(4-Aminophenyl)-2,3-diphenylacrylonitrile stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

(E)-3-(4-aminophenyl)-2,3-diphenylprop-2-enenitrile

InChI

InChI=1S/C21H16N2/c22-15-20(16-7-3-1-4-8-16)21(17-9-5-2-6-10-17)18-11-13-19(23)14-12-18/h1-14H,23H2/b21-20-

InChI Key

GMJGXLANWIOCDI-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)N)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C#N

Origin of Product

United States

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